molecular formula C13H13N3O2S2 B7857702 methyl 2-[(12-ethyl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,9,11-pentaen-9-yl)sulfanyl]acetate

methyl 2-[(12-ethyl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,9,11-pentaen-9-yl)sulfanyl]acetate

Cat. No.: B7857702
M. Wt: 307.4 g/mol
InChI Key: ZNPRDOQEPANGBE-UHFFFAOYSA-N
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Description

Methyl [(5-ethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8-yl)thio]acetate is a complex heterocyclic compound that contains multiple fused rings, including a thieno, pyrrolo, and triazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(5-ethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8-yl)thio]acetate typically involves multi-step reactions starting from simpler precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a thieno compound with a pyrrolo derivative in the presence of a suitable catalyst can lead to the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl [(5-ethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8-yl)thio]acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Methyl [(5-ethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8-yl)thio]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl [(5-ethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8-yl)thio]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(5-ethylthieno[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-8-yl)thio]acetate is unique due to the presence of the methylthioacetate group, which can impart distinct chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

methyl 2-[(12-ethyl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,9,11-pentaen-9-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S2/c1-3-11-14-15-13(20-7-12(17)18-2)9-6-10-8(16(9)11)4-5-19-10/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPRDOQEPANGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(C2=CC3=C(N21)C=CS3)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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